1,4-Dimethylbicyclo[2.1.1]hexan-2-one
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Overview
Description
1,4-Dimethylbicyclo[211]hexan-2-one is a bicyclic organic compound with the molecular formula C8H12O It is characterized by its unique bicyclo[211]hexane structure, which consists of two fused cyclopropane rings
Scientific Research Applications
1,4-Dimethylbicyclo[2.1.1]hexan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Future Directions
The future directions for the study and application of 1,4-Dimethylbicyclo[2.1.1]hexan-2-one could involve exploring its potential as a bioisostere for benzenes containing three or more substituents . Additionally, the use of photochemistry in its synthesis opens up opportunities for creating new building blocks and accessing new chemical space .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylbicyclo[2.1.1]hexan-2-one typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes, which allows for the formation of the bicyclic structure. This reaction is often carried out under UV light to facilitate the cycloaddition process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale photochemical reactors to achieve the desired cycloaddition. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylbicyclo[2.1.1]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclic compounds with different functional groups.
Mechanism of Action
The mechanism of action of 1,4-Dimethylbicyclo[2.1.1]hexan-2-one is largely dependent on its interactions with other molecules. Its rigid bicyclic structure allows it to fit into specific molecular targets, such as enzymes or receptors, thereby influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Similar bicyclic structure but without the dimethyl and ketone groups.
1,3-Dimethylbicyclo[2.1.1]hexan-2-one: Similar structure with different methyl group positions.
Bicyclo[2.2.1]heptan-2-one: Another bicyclic compound with a different ring fusion pattern.
Uniqueness
1,4-Dimethylbicyclo[211]hexan-2-one is unique due to its specific substitution pattern and the presence of a ketone group
Properties
IUPAC Name |
1,4-dimethylbicyclo[2.1.1]hexan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-3-6(9)8(2,4-7)5-7/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVPOBOJORRJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C(C1)(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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